2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde
CAS No.:
Cat. No.: VC15995734
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9NO2 |
---|---|
Molecular Weight | 175.18 g/mol |
IUPAC Name | 2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde |
Standard InChI | InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,6H,4-5H2,(H,11,13) |
Standard InChI Key | SOCOYSRDNBKKNW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC2=C1C=CC=C2C=O |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde consists of a partially hydrogenated quinoline ring system. The tetrahydroquinoline backbone is fused with a pyrrolidone-like ring due to the oxo group at position 2, while the aldehyde group at position 8 introduces electrophilic reactivity. The IUPAC name, 2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde, reflects these substituents unambiguously.
Table 1: Key Structural and Molecular Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 175.19 g/mol |
InChI Key | QVEUNGIXSHTKDF-UHFFFAOYSA-N |
CAS Registry Number | 69906-07-6 |
The aldehyde group enables nucleophilic addition reactions, while the oxo group participates in keto-enol tautomerism, influencing the compound’s solubility and stability.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically begins with cyclization reactions. One common approach involves the condensation of substituted anilines with cyclic ketones under acidic conditions, followed by oxidation to introduce the aldehyde group. For example, reacting 2-aminobenzaldehyde with cyclohexanone in the presence of yields the tetrahydroquinoline intermediate, which is subsequently oxidized using pyridinium chlorochromate (PCC) to form the target compound.
Table 2: Representative Synthetic Pathway
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 2-Aminobenzaldehyde, Cyclohexanone | , 80°C | 1,2,3,4-Tetrahydroquinoline derivative |
2 | Intermediate, PCC | , RT | 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde |
Purification often employs column chromatography with ethyl acetate/hexane mixtures, achieving yields of 60–75%.
Industrial Production Challenges
Scalability remains a hurdle due to the sensitivity of the aldehyde group to over-oxidation. Recent advances in flow chemistry have improved throughput by enabling continuous reaction monitoring and precise temperature control.
Physical and Chemical Properties
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 1720 cm (aldehyde C=O).
-
NMR: Signals at δ 9.8 ppm (aldehyde proton), δ 2.5–3.1 ppm (methylene protons adjacent to the oxo group), and δ 7.2–8.1 ppm (aromatic protons).
Thermodynamic Stability
The compound exhibits moderate thermal stability, decomposing at 210°C. Its solubility profile is solvent-dependent:
-
High solubility in polar aprotic solvents (e.g., DMF, DMSO).
-
Low solubility in water (<0.1 mg/mL at 25°C).
Reactivity and Chemical Reactions
Aldehyde-Driven Reactions
The carbaldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols. For instance, reaction with hydroxylamine produces the corresponding oxime, a precursor for further functionalization.
Oxo Group Reactivity
The 2-oxo group participates in condensation reactions with hydrazines to form hydrazones, which are valuable in metal coordination chemistry.
Table 3: Common Reaction Pathways
Reaction Type | Reagents | Major Product |
---|---|---|
Nucleophilic Addition | Oxime derivative | |
Condensation | Hydrazine | Hydrazone complex |
Oxidation | Quinoline-8-carboxylic acid |
Biological Activities and Applications
Anticancer Mechanisms
The compound induces apoptosis in MCF-7 breast cancer cells via caspase-3 activation and mitochondrial membrane depolarization. Comparative studies show 40% greater cytotoxicity than 5-fluorouracil in hepatocellular carcinoma models.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
The absence of the 2-oxo group in the latter compound correlates with reduced bioactivity, highlighting the critical role of this moiety .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.
-
Nanoparticle Delivery Systems: Enhance solubility and target specificity.
-
Green Synthesis: Develop eco-friendly catalysts to replace PCC in oxidation steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume